molecular formula C12H19ClN2O2S B2726281 N-Benzylpiperidine-4-sulfonamide hydrochloride CAS No. 2219370-97-3

N-Benzylpiperidine-4-sulfonamide hydrochloride

Cat. No.: B2726281
CAS No.: 2219370-97-3
M. Wt: 290.81
InChI Key: BUZGEIWAZCWASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylpiperidine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.1089 Da . It features a piperidine ring system, a sulfonamide group, and a benzyl substituent. As a research chemical, it is of significant interest in the development of novel antibacterial agents and enzyme inhibitors. Compounds based on the piperidine-sulfonamide scaffold have demonstrated excellent in vitro antibacterial activity against phytopathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . The proposed mechanism of action for related compounds includes the inhibition of critical bacterial enzymes like dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway, and disruption of bacterial cell membrane integrity . Furthermore, structurally similar benzenesulfonamide derivatives containing a piperidine moiety are investigated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII, which are validated targets for anticancer drug development . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzylpiperidine-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGEIWAZCWASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Mechanistic Analysis

Benzylation of Piperidine-4-sulfonamide Precursors

Direct N-Benzylation via Nucleophilic Substitution

Piperidine-4-sulfonamide is treated with benzyl bromide or chloride in the presence of a base (e.g., triethylamine, potassium carbonate). The reaction typically proceeds in polar aprotic solvents (DMF, acetonitrile) at 60–80°C for 12–24 hours:

$$
\text{Piperidine-4-sulfonamide} + \text{Benzyl bromide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{N-Benzylpiperidine-4-sulfonamide}
$$

Optimization Insights :

  • Molar ratio : A 1:1.2 ratio of piperidine-4-sulfonamide to benzyl bromide minimizes di-benzylated byproducts.
  • Solvent selection : Acetonitrile yields 78% product vs. 65% in DMF due to reduced side reactions.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 40%.

Industrial Limitations : Requires stringent control of benzyl halide stoichiometry to avoid over-alkylation.

Sulfonylation of N-Benzylpiperidine

Chlorosulfonation Followed by Ammonolysis

N-Benzylpiperidine reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is subsequently treated with aqueous ammonia:

$$
\text{N-Benzylpiperidine} \xrightarrow{\text{ClSO}3\text{H}} \text{N-Benzylpiperidine-4-sulfonyl chloride} \xrightarrow{\text{NH}3} \text{N-Benzylpiperidine-4-sulfonamide}
$$

Key Parameters :

  • Temperature : Chlorosulfonation at 0–5°C prevents ring sulfonation.
  • Purity : Ammonolysis at pH 9–10 reduces hydrolytic degradation, achieving 92% purity.

Challenges : Handling chlorosulfonic acid necessitates corrosion-resistant reactors, increasing capital costs.

One-Pot Tandem Alkylation-Sulfonylation

A streamlined approach combines benzylation and sulfonylation in a single reactor:

  • Benzylation : Piperidine reacts with benzylamine under reductive amination conditions (H₂, Pd/C).
  • Sulfonylation : In situ treatment with sulfamic acid and thionyl chloride generates the sulfonamide.

Advantages :

  • Yield : 88% overall yield with 99% purity after recrystallization.
  • Cost : Eliminates intermediate isolation, reducing solvent use by 60%.

Reaction Profile :

  • Temperature : 50°C for benzylation, 110°C for sulfonylation.
  • Catalyst : 5% Pd/C achieves full conversion in 6 hours.

Comparative Analysis of Methodologies

Method Yield Purity Cost (USD/kg) Scalability
Direct N-Benzylation 78% 95% 120 Moderate
Chlorosulfonation-Ammonolysis 70% 92% 180 Low
One-Pot Tandem 88% 99% 90 High

Key Observations :

  • The one-pot method dominates in industrial settings due to lower solvent consumption and higher throughput.
  • Direct benzylation is preferred for small-scale API synthesis where purity thresholds are lower.

Critical Process Parameters and Optimization

Pressure-Enhanced Reactions

Patent CN110256304A demonstrates that high-pressure (0.8–1.2 MPa) reactions between p-chloro benzenesulfonamide and hydrazine hydrate at 120–125°C improve sulfonamide yields by 15% compared to ambient conditions. This approach, adaptable to N-benzylpiperidine systems, reduces reaction times from 24 hours to 8 hours.

Solvent Recycling in Multi-Step Syntheses

Recovering methanol and acetonitrile via fractional distillation (as in CN116924967A) cuts raw material costs by 30%. Automated solvent recovery systems are mandatory for EU-GMP compliance.

Catalytic Hydrolysis Decarboxylation

Lithium chloride (0.05–0.5 mol%) accelerates hydrolysis of ester intermediates, achieving 99.5% purity in N-benzyl-4-piperidone precursors. Adapting this to sulfonamide synthesis could mitigate racemization.

Industrial-Scale Production Considerations

Equipment Design

  • High-Pressure Reactors : Hastelloy C-276 reactors resist chlorosulfonic acid corrosion.
  • Continuous Flow Systems : Reduce batch variability; achieve 1,000 kg/month output.

Regulatory Compliance

  • ICH Q11 Guidelines : Require identification of critical quality attributes (CQAs) for sulfonamide content (>98.5%) and residual solvents (<500 ppm).
  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ achieves pH 6–9 for safe disposal.

Chemical Reactions Analysis

Types of Reactions

N-Benzylpiperidine-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted piperidines .

Scientific Research Applications

Medicinal Chemistry

N-Benzylpiperidine-4-sulfonamide hydrochloride is primarily utilized in medicinal chemistry due to its interaction with muscarinic receptors, particularly muscarinic receptor 4 (M4). This interaction has implications for treating cognitive disorders such as Alzheimer's disease. Research indicates that this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, thus enhancing cholinergic signaling .

Antiviral Activity

Recent studies have highlighted the potential of N-benzylpiperidine derivatives as antiviral agents. For instance, certain analogs have shown inhibitory effects against the main protease (M pro) of SARS-CoV-2, suggesting their utility in developing treatments for COVID-19. In silico studies have indicated that these compounds can bind effectively to the catalytic site of M pro, warranting further optimization for enhanced antiviral activity .

Enzyme Inhibition Studies

The compound has been investigated for its enzyme inhibition properties. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX) selectively, which is significant in cancer therapy as CA IX is overexpressed in various tumors. The IC50 values reported for CA IX inhibition range from 10.93 to 25.06 nM, indicating strong inhibitory potential .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructure CharacteristicsUnique Features
N-(1-benzylpiperidin-4-yl)benzamideContains a benzamide instead of a sulfonamideExhibits different receptor selectivity
N-benzylpiperidine-4-carboxamideSimilar piperidine backbone but with a carboxylic acidMay have different pharmacological profiles
1-benzylpiperidin-4-amineLacks the sulfonamide functionalityPotentially different mechanism of action

Case Study 1: Cognitive Enhancement

A study evaluated the effects of this compound on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory tasks compared to controls, attributed to enhanced cholinergic activity through acetylcholinesterase inhibition.

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that derivatives of N-benzylpiperidine exhibited antiviral activity against influenza A/H1N1 and SARS-CoV-2. The most potent analogs showed low micromolar activity, suggesting potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of N-Benzylpiperidine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with N-Benzylpiperidine-4-sulfonamide hydrochloride but differ in functional groups and substitution patterns, leading to distinct physicochemical and biological properties.

Functional Group Variations

Carbamate Derivatives
  • Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride (): Replaces the sulfonamide group with a carbamate (-O-CO-NH-) moiety. Commonly used as a synthetic intermediate for peptide coupling or protecting-group strategies .
  • Benzyl Methyl(Piperidin-4-yl)carbamate Hydrochloride (): Incorporates a methyl group on the carbamate nitrogen. Safety data indicate standard handling precautions for lab use (e.g., inhalation protection) .
Carboxamide Derivatives
  • N-Benzylpiperidine-4-carboxamide Hydrochloride (CAS 73415-59-5, ): Features a carboxamide (-CONH-) group instead of sulfonamide. Structural similarity score: 0.98 (compared to the target compound) .
  • N-Benzyl-4-methylpiperidine-4-carboxamide Hydrochloride (CAS 320420-00-6, ):

    • Adds a methyl group at the 4-position of the piperidine ring.
    • The methyl group introduces conformational rigidity, which may enhance selectivity for specific biological targets.
    • Similarity score: 0.98 .
Sulfonamide vs. Carbamate/Carboxamide
  • Sulfonamide Advantages :
    • Higher acidity (pKa ~10–11) enables stronger hydrogen-bonding interactions, improving target engagement in enzymatic pockets.
    • Enhanced solubility in polar solvents (e.g., water or DMSO) compared to carbamates/carboxamides.
  • Carbamate/Carboxamide Advantages :
    • Greater metabolic stability due to reduced susceptibility to hydrolysis under physiological conditions.

Data Table: Key Properties of Selected Analogs

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Solubility* Biological Activity (Inferred)
This compound Not Provided Sulfonamide ~300 (estimated) High in polar solvents Potential protease inhibition
Benzyl N-(Piperidin-4-yl)carbamate HCl Multiple Carbamate ~256.75 Moderate Synthetic intermediate
N-Benzylpiperidine-4-carboxamide HCl 73415-59-5 Carboxamide ~239.73 Low to moderate Receptor modulation (analog-based)
N-Benzyl-4-methylpiperidine-4-carboxamide HCl 320420-00-6 Carboxamide ~253.76 Low Enhanced selectivity (steric effects)

*Solubility data inferred from functional group properties.

Biological Activity

N-Benzylpiperidine-4-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies that highlight its potential therapeutic effects.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a sulfonamide moiety. This structure is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the piperidine ring interacts with hydrophobic pockets. This interaction can modulate enzyme activity, leading to various pharmacological effects.
  • Receptor Binding : The compound has been shown to interact with specific receptors, influencing neurotransmitter systems and potentially offering neuroprotective effects .

1. Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes involved in neurological disorders:

  • Acetylcholinesterase (AChE) : This compound has been identified as an effective AChE inhibitor, which is crucial for the treatment of Alzheimer's disease. In vitro assays revealed significant inhibition of AChE activity, contributing to increased levels of acetylcholine in the brain .
  • Butyrylcholinesterase (BuChE) : Similar to AChE, the compound also inhibits BuChE, further supporting its potential role in neurodegenerative disease management .

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, which are vital for protecting against oxidative stress-related damage in neuronal tissues. This effect was evaluated through various assays measuring free radical scavenging activities .

3. Neuroprotective Effects

In vivo studies have indicated that this compound may mitigate neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology. The neuroprotective effects were assessed using SH-SY5Y neuronal cell lines, showing improved cell viability in the presence of neurotoxic agents .

Study 1: Neuroprotective Effects Against Amyloid-Beta Toxicity

In a study utilizing SH-SY5Y cells treated with amyloid-beta peptides, this compound was found to significantly enhance cell viability compared to untreated controls. The compound's ability to reverse neurotoxicity suggests its potential as a therapeutic agent in Alzheimer's disease management .

Study 2: Inhibition of Cholinesterases

A comparative study evaluated various piperidine derivatives for their AChE and BuChE inhibition capabilities. This compound emerged as one of the most effective inhibitors, outperforming several known standards such as donepezil .

Data Tables

Biological Activity IC50 Value (μM) Reference
AChE Inhibition0.25
BuChE Inhibition0.30
Antioxidant Activity50
Neuroprotection (SH-SY5Y)N/A

Q & A

Q. Table 1: Key Analytical Parameters

ParameterMethodExpected ResultReference
PurityHPLC (C18)≥98% (λ = 254 nm)
Melting PointDifferential Scanning Calorimetry180–185°C (decomposition)
Solubility (DMSO)Gravimetric Analysis50 mg/mL (clear solution)

Q. Table 2: SAR Optimization Example

ModificationTarget IC50 (nM)Selectivity (vs. Off-Target)
Parent Compound15010-fold
N-Benzyl → 4-Fluorobenzyl8550-fold
Piperidine → Pyrrolidine3205-fold

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.